4,7-Bis(4-chlorophenyl)[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide
Description
BIS(4-CHLOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-D]PYRIDAZIN-1-IUM-1-OLATE is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure. Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is part of the oxadiazole family, which is recognized for its wide range of biological applications .
Properties
Molecular Formula |
C16H8Cl2N4O2 |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
4,7-bis(4-chlorophenyl)-3-oxido-[1,2,5]oxadiazolo[3,4-d]pyridazin-3-ium |
InChI |
InChI=1S/C16H8Cl2N4O2/c17-11-5-1-9(2-6-11)13-15-16(22(23)24-21-15)14(20-19-13)10-3-7-12(18)8-4-10/h1-8H |
InChI Key |
NMICMWMGWGNBBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C3=[N+](ON=C23)[O-])C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS(4-CHLOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-D]PYRIDAZIN-1-IUM-1-OLATE typically involves the reaction of 4-chlorophenyl derivatives with oxadiazole precursors under specific conditions. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis .
Chemical Reactions Analysis
Types of Reactions
BIS(4-CHLOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-D]PYRIDAZIN-1-IUM-1-OLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxadiazole derivatives, amine derivatives, and substituted chlorophenyl compounds .
Scientific Research Applications
BIS(4-CHLOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-D]PYRIDAZIN-1-IUM-1-OLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of BIS(4-CHLOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-D]PYRIDAZIN-1-IUM-1-OLATE involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole: Another oxadiazole derivative with similar biological activities.
Benzo[c][1,2,5]oxadiazoles: Known for their anticancer potential.
Benzo[c][1,2,5]thiadiazoles: Recognized for their pharmacological activities, including hypoxia inhibition.
Uniqueness
BIS(4-CHLOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-D]PYRIDAZIN-1-IUM-1-OLATE is unique due to its specific ring structure and the presence of both oxadiazole and pyridazine moieties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
